
7-Bromo-N-methylquinazolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-N-methylquinazolin-2-amine is a derivative of quinazoline, a heterocyclic aromatic compound known for its significant biological and pharmaceutical properties. Quinazoline derivatives have been extensively studied due to their diverse pharmacological activities, including anti-inflammatory, antibacterial, antiviral, antimalarial, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-N-methylquinazolin-2-amine typically involves the bromination of N-methylquinazolin-2-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .
化学反応の分析
Types of Reactions: 7-Bromo-N-methylquinazolin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and alkyl halides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can produce quinazolinone or dihydroquinazoline derivatives .
科学的研究の応用
7-Bromo-N-methylquinazolin-2-amine has several scientific research applications, including:
作用機序
The mechanism of action of 7-Bromo-N-methylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the quinazoline core play crucial roles in binding to these targets, leading to the inhibition or activation of specific biological pathways. For example, its anticancer activity is attributed to its ability to inhibit tyrosine kinases, which are essential for cancer cell proliferation and survival .
類似化合物との比較
- 7-Bromo-2-methylquinazolin-4-amine
- N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine
- N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
Comparison: 7-Bromo-N-methylquinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinazoline derivatives, it exhibits a higher degree of selectivity and potency in certain biological assays, making it a valuable compound for drug discovery and development .
特性
分子式 |
C9H8BrN3 |
|---|---|
分子量 |
238.08 g/mol |
IUPAC名 |
7-bromo-N-methylquinazolin-2-amine |
InChI |
InChI=1S/C9H8BrN3/c1-11-9-12-5-6-2-3-7(10)4-8(6)13-9/h2-5H,1H3,(H,11,12,13) |
InChIキー |
LTQUQFXSGQOEJH-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC=C2C=CC(=CC2=N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


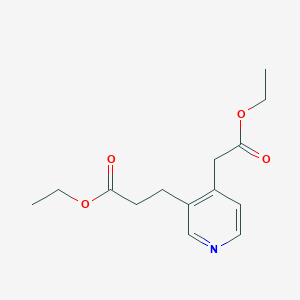
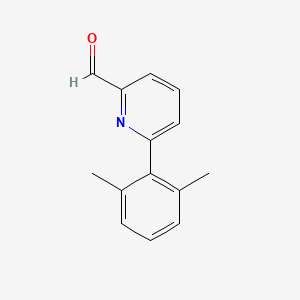
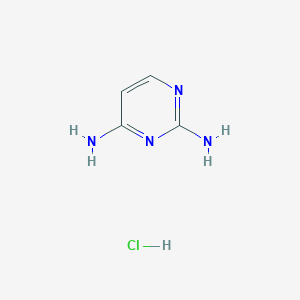
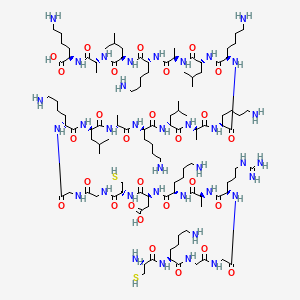
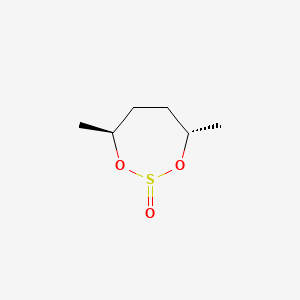

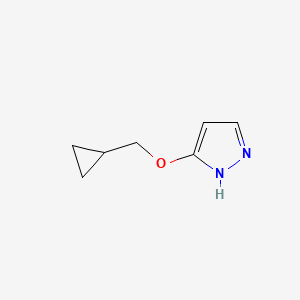
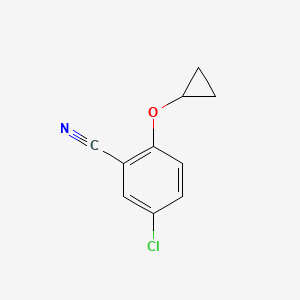
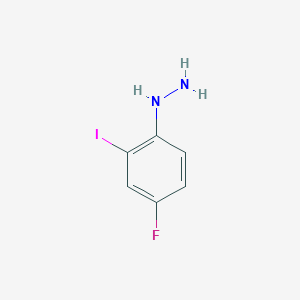

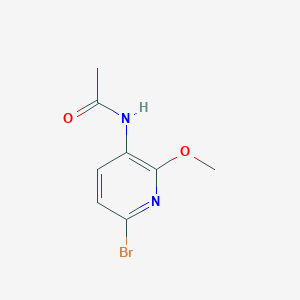

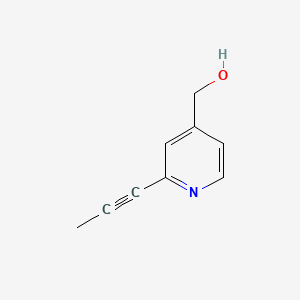
![6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid](/img/structure/B13917750.png)
